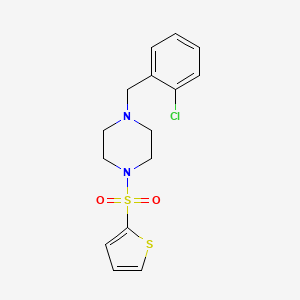![molecular formula C20H16FN3O2S B4368060 N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide](/img/structure/B4368060.png)
N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide
Overview
Description
N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide, also known as FNPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FNPA is a selective inhibitor of a specific type of enzyme called carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells.
Scientific Research Applications
N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. CA IX is overexpressed in various types of cancer cells, and its inhibition using N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide has been shown to induce cell death in cancer cells while sparing normal cells. N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide has also been studied for its potential use in imaging and diagnosis of cancer.
Mechanism of Action
N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide selectively inhibits CA IX, which is a crucial enzyme involved in pH regulation in cancer cells. CA IX is overexpressed in cancer cells as a response to hypoxia, and its inhibition using N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide leads to a decrease in intracellular pH, which ultimately results in cell death.
Biochemical and Physiological Effects:
N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide has been shown to have potent anti-cancer effects in various preclinical models. In addition to its anti-cancer effects, N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide has also been studied for its potential use in imaging and diagnosis of cancer. N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide has been shown to selectively accumulate in CA IX-expressing tumors, which makes it a potential candidate for imaging and diagnosis of cancer.
Advantages and Limitations for Lab Experiments
N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide has several advantages for lab experiments, including its selectivity for CA IX, its potent anti-cancer effects, and its potential use in imaging and diagnosis of cancer. However, N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential off-target effects, which can limit its specificity.
Future Directions
Future research on N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide should focus on improving its solubility and bioavailability to enhance its potential as a therapeutic agent. Additionally, further studies are needed to investigate the potential use of N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide in combination with other therapies for cancer treatment. Finally, N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide should be studied for its potential use in imaging and diagnosis of cancer in clinical settings.
properties
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]pyrazol-3-yl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c21-18-7-3-4-15(12-18)14-24-11-10-20(22-24)23-27(25,26)19-9-8-16-5-1-2-6-17(16)13-19/h1-13H,14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTHRISSAQZFNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=NN(C=C3)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}phenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4367979.png)
![N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4367986.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4367989.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4367992.png)


![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide](/img/structure/B4368007.png)
![N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-naphthalenesulfonamide](/img/structure/B4368012.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-naphthalenesulfonamide](/img/structure/B4368037.png)
![N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-naphthalenesulfonamide](/img/structure/B4368039.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B4368051.png)
![4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4368067.png)
![5-[(4-bromo-5-methyl-1H-pyrazol-1-yl)methyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4368073.png)